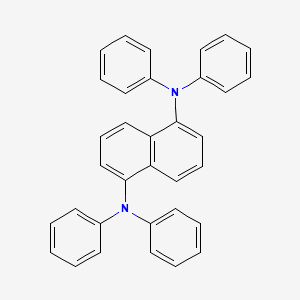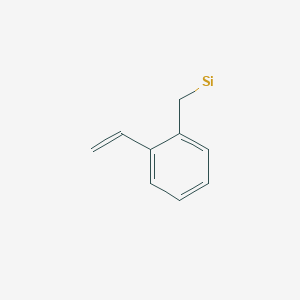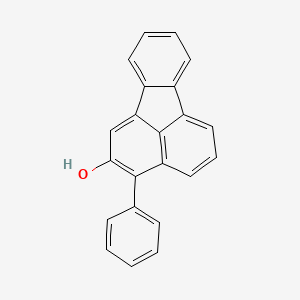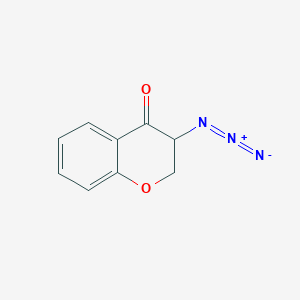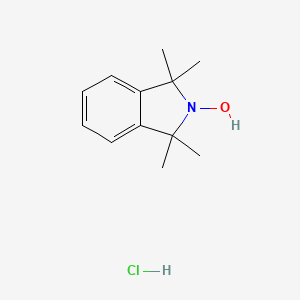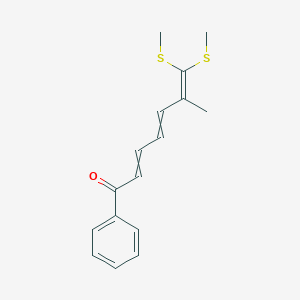![molecular formula C20H25F3O2 B14261328 8-[4-(3,4,5-Trifluorophenyl)cyclohexyl]-1,4-dioxaspiro[4.5]decane CAS No. 159386-31-9](/img/structure/B14261328.png)
8-[4-(3,4,5-Trifluorophenyl)cyclohexyl]-1,4-dioxaspiro[4.5]decane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-[4-(3,4,5-Trifluorophenyl)cyclohexyl]-1,4-dioxaspiro[4.5]decane is a complex organic compound characterized by its unique spirocyclic structure. This compound features a trifluorophenyl group attached to a cyclohexyl ring, which is further connected to a dioxaspirodecane moiety. The presence of fluorine atoms in the phenyl ring imparts distinct chemical properties, making it a subject of interest in various scientific fields.
Méthodes De Préparation
The synthesis of 8-[4-(3,4,5-Trifluorophenyl)cyclohexyl]-1,4-dioxaspiro[4.5]decane involves multiple steps, starting with the preparation of the trifluorophenylcyclohexyl intermediate. This intermediate is then reacted with a suitable dioxaspirodecane precursor under controlled conditions to form the final compound. The reaction typically requires the use of catalysts and specific solvents to ensure high yield and purity. Industrial production methods may involve scaling up these reactions using continuous flow reactors and optimizing reaction parameters to achieve cost-effective and efficient synthesis .
Analyse Des Réactions Chimiques
8-[4-(3,4,5-Trifluorophenyl)cyclohexyl]-1,4-dioxaspiro[4.5]decane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: The trifluorophenyl group can undergo electrophilic aromatic substitution reactions, where substituents like nitro or halogen groups can be introduced. Common reagents and conditions used in these reactions include acids, bases, and transition metal catalysts.
Applications De Recherche Scientifique
8-[4-(3,4,5-Trifluorophenyl)cyclohexyl]-1,4-dioxaspiro[4.5]decane has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions at the molecular level.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific molecular pathways.
Mécanisme D'action
The mechanism by which 8-[4-(3,4,5-Trifluorophenyl)cyclohexyl]-1,4-dioxaspiro[4.5]decane exerts its effects involves interactions with specific molecular targets. The trifluorophenyl group can engage in π-π interactions with aromatic residues in proteins, while the cyclohexyl and dioxaspirodecane moieties provide structural stability and facilitate binding to hydrophobic pockets. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar compounds to 8-[4-(3,4,5-Trifluorophenyl)cyclohexyl]-1,4-dioxaspiro[4.5]decane include:
Cyclohexyl derivatives: Compounds like cyclohexylbenzene and cyclohexylmethanol share the cyclohexyl core but lack the trifluorophenyl and dioxaspirodecane groups.
Propriétés
Numéro CAS |
159386-31-9 |
|---|---|
Formule moléculaire |
C20H25F3O2 |
Poids moléculaire |
354.4 g/mol |
Nom IUPAC |
8-[4-(3,4,5-trifluorophenyl)cyclohexyl]-1,4-dioxaspiro[4.5]decane |
InChI |
InChI=1S/C20H25F3O2/c21-17-11-16(12-18(22)19(17)23)14-3-1-13(2-4-14)15-5-7-20(8-6-15)24-9-10-25-20/h11-15H,1-10H2 |
Clé InChI |
UJBSZMMJFROHJE-UHFFFAOYSA-N |
SMILES canonique |
C1CC(CCC1C2CCC3(CC2)OCCO3)C4=CC(=C(C(=C4)F)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


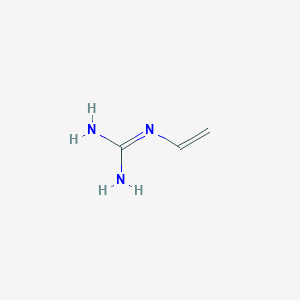
![7,16,17-Trioxadispiro[5.1.7~8~.2~6~]heptadecane](/img/structure/B14261251.png)



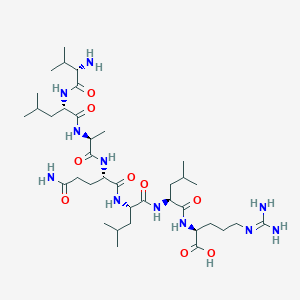
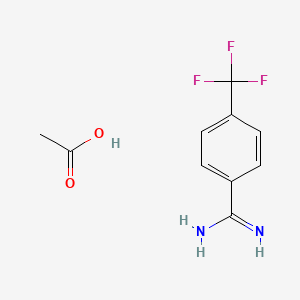
![Methanone, phenyl[4-phenyl-2-(trimethylstannyl)-1H-pyrrol-3-yl]-](/img/structure/B14261307.png)
